molecular formula C33H40I6N6O14 B027563 5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide CAS No. 100311-02-2

5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

Cat. No.: B027563
CAS No.: 100311-02-2
M. Wt: 1506.1 g/mol
InChI Key: BNZPTPGBZTZFNB-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as carboxamides, dioxo groups, and triiodo substituents. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core 1,3-benzenedicarboxamide structure, followed by the introduction of the dioxo and methylimino groups. The final steps involve the addition of the dihydroxypropyl and triiodo substituents. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Industrial methods often involve the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain elements within the molecule.

    Substitution: The triiodo substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the triiodo groups.

Scientific Research Applications

1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: The compound’s potential as a diagnostic agent or therapeutic drug is being explored, particularly in the field of oncology.

    Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-tribromo-)
  • 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-trichloro-)

Uniqueness

Compared to similar compounds, 1,3-Benzenedicarboxamide, 5,5’-((1,3-dioxo-1,3-propanediyl)bis(methylimino))bis(N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-) is unique due to the presence of triiodo substituents. These substituents confer distinct chemical and physical properties, such as increased molecular weight and enhanced reactivity in certain chemical reactions. Additionally, the triiodo groups may enhance the compound’s ability to interact with biological molecules, making it particularly valuable in medical and biological research.

Properties

CAS No.

100311-02-2

Molecular Formula

C33H40I6N6O14

Molecular Weight

1506.1 g/mol

IUPAC Name

5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodo-N-methylanilino]-3-oxopropanoyl]-methylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H40I6N6O14/c1-44(28-24(36)18(30(56)40-4-12(50)8-46)22(34)19(25(28)37)31(57)41-5-13(51)9-47)16(54)3-17(55)45(2)29-26(38)20(32(58)42-6-14(52)10-48)23(35)21(27(29)39)33(59)43-7-15(53)11-49/h12-15,46-53H,3-11H2,1-2H3,(H,40,56)(H,41,57)(H,42,58)(H,43,59)

InChI Key

BNZPTPGBZTZFNB-UHFFFAOYSA-N

SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Canonical SMILES

CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CC(=O)N(C)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I

Origin of Product

United States

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